

In-Depth Technical Guide: 5-Bromo-2-chloro-4-morpholinopyrimidine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	5-Bromo-2-chloro-4-morpholinopyrimidine
Cat. No.:	B157270

[Get Quote](#)

CAS Number: 139502-01-5

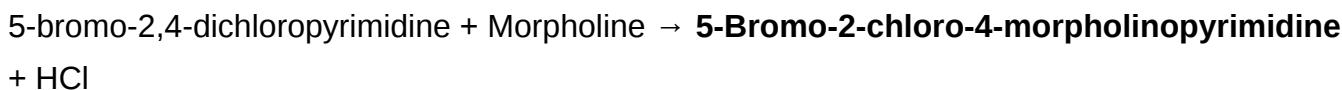
A Comprehensive Overview for Researchers and Drug Development Professionals

Introduction: **5-Bromo-2-chloro-4-morpholinopyrimidine** is a halogenated pyrimidine derivative that serves as a key intermediate in synthetic organic chemistry. Its structural features, including the reactive chloro and bromo substituents on the pyrimidine ring, make it a versatile building block for the synthesis of a variety of more complex molecules, particularly in the field of medicinal chemistry. The morpholine moiety can influence the solubility and pharmacokinetic properties of the final compounds. This technical guide provides a detailed overview of the available data on **5-Bromo-2-chloro-4-morpholinopyrimidine**, including its chemical properties, a plausible synthetic pathway, and its role as a precursor in the development of potential therapeutic agents.

Chemical and Physical Properties

Limited experimental data for the physical properties of **5-Bromo-2-chloro-4-morpholinopyrimidine** is publicly available. The following table summarizes the key identifiers and calculated properties for this compound.

Property	Value	Source
CAS Number	139502-01-5	[1]
Molecular Formula	C ₈ H ₉ BrCIN ₃ O	[1]
Molecular Weight	278.53 g/mol	[1]
Purity	Typically >95%	[1]
Appearance	Likely a solid at room temperature	Inferred from similar compounds


Synthesis and Experimental Protocols

Detailed, peer-reviewed synthetic procedures for **5-Bromo-2-chloro-4-morpholinopyrimidine** are not readily available in the public domain. However, based on general principles of pyrimidine chemistry, a plausible synthetic route can be proposed starting from a more common precursor, 5-bromo-2,4-dichloropyrimidine.

Illustrative Synthetic Pathway: Nucleophilic Aromatic Substitution

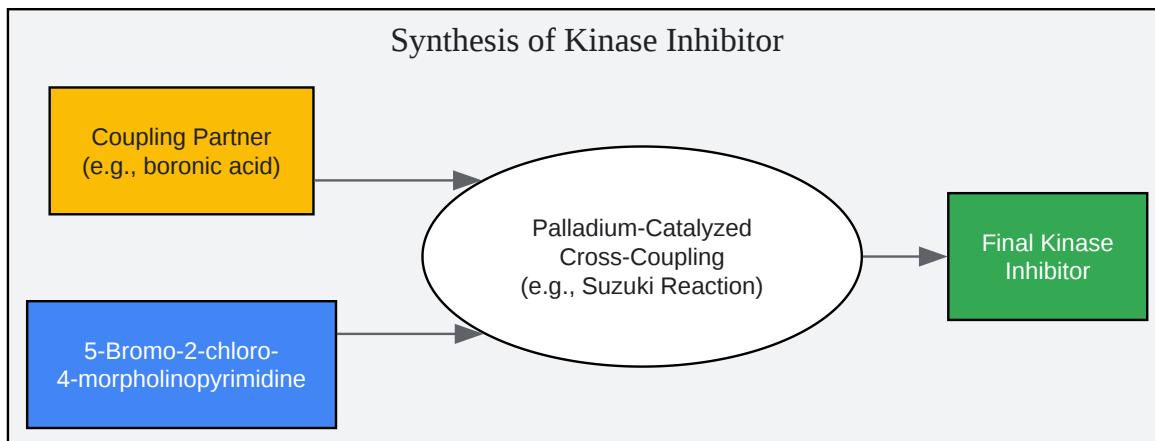
The synthesis of **5-Bromo-2-chloro-4-morpholinopyrimidine** can be achieved via a nucleophilic aromatic substitution (SNAr) reaction. In this proposed method, the more reactive chlorine atom at the 4-position of 5-bromo-2,4-dichloropyrimidine is selectively displaced by morpholine.

Reaction:

Experimental Protocol (Proposed):

- Reaction Setup: To a solution of 5-bromo-2,4-dichloropyrimidine (1 equivalent) in a suitable aprotic solvent such as acetonitrile or tetrahydrofuran (THF) in a round-bottom flask, add a base such as triethylamine or diisopropylethylamine (DIPEA) (1.1 equivalents).

- **Addition of Nucleophile:** Slowly add morpholine (1 equivalent) to the reaction mixture at room temperature with constant stirring.
- **Reaction Monitoring:** The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
- **Work-up:** Upon completion, the reaction mixture is filtered to remove the hydrochloride salt of the base. The filtrate is then concentrated under reduced pressure.
- **Purification:** The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure **5-Bromo-2-chloro-4-morpholinopyrimidine**.

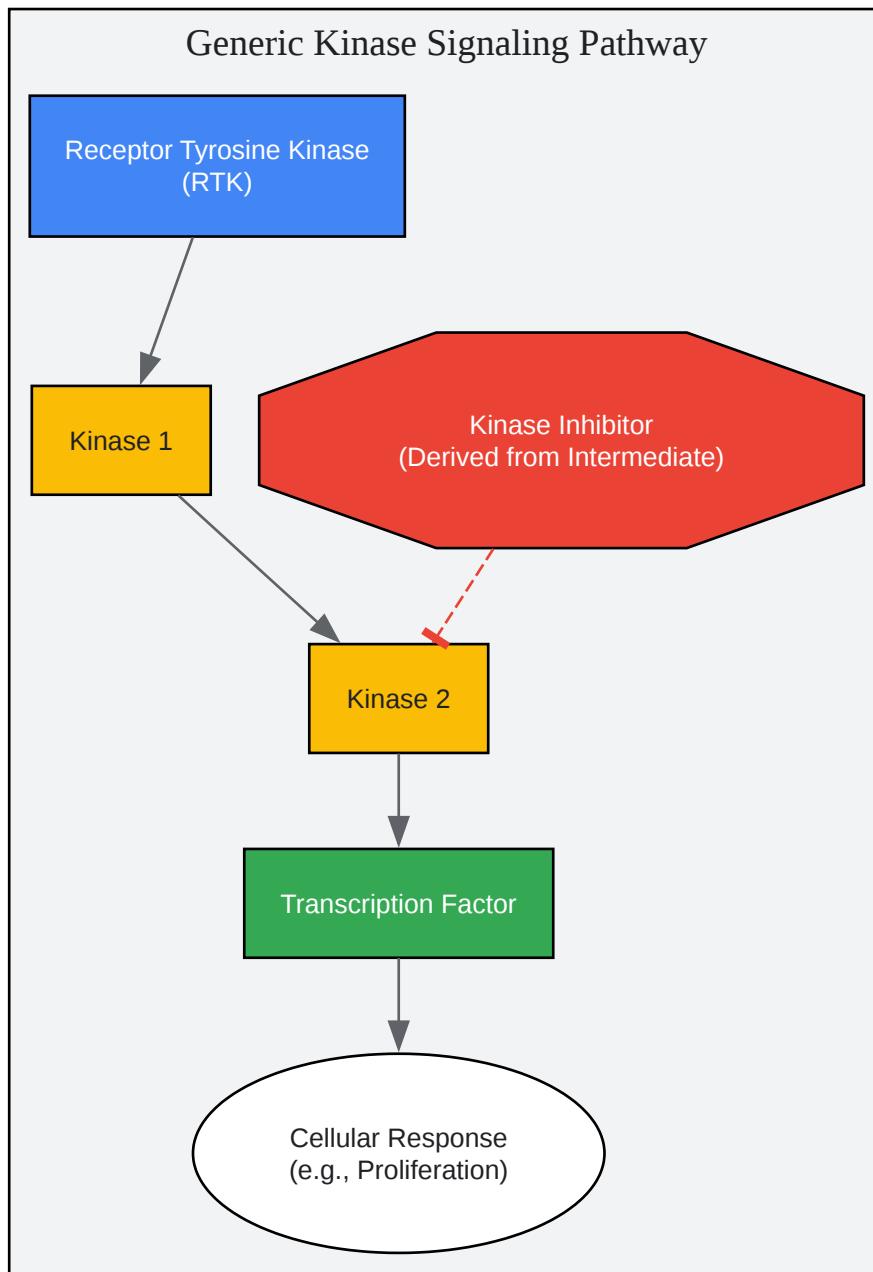

Note: The regioselectivity of this reaction, favoring substitution at the C4 position, is a well-established principle in pyrimidine chemistry.

Applications in Drug Discovery and Medicinal Chemistry

5-Bromo-2-chloro-4-morpholinopyrimidine is primarily utilized as an intermediate in the synthesis of more complex molecules with potential therapeutic applications. The pyrimidine core is a common scaffold in many biologically active compounds, and the reactive sites on this particular derivative allow for further functionalization.

Role as a Precursor for Kinase Inhibitors

Patent literature indicates that pyrimidine derivatives with similar substitution patterns are used in the development of protein kinase inhibitors. Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is implicated in various diseases, including cancer. The general workflow for utilizing an intermediate like **5-Bromo-2-chloro-4-morpholinopyrimidine** in the synthesis of a kinase inhibitor is depicted in the following diagram.



[Click to download full resolution via product page](#)

Synthetic workflow for a kinase inhibitor.

In this conceptual workflow, the chlorine atom at the 2-position of **5-Bromo-2-chloro-4-morpholinopyrimidine** can be substituted with various other functional groups through reactions like the Suzuki or Buchwald-Hartwig cross-coupling reactions. This allows for the introduction of diverse chemical moieties to explore structure-activity relationships (SAR) and optimize the pharmacological properties of the final compound.

While specific signaling pathways directly modulated by **5-Bromo-2-chloro-4-morpholinopyrimidine** are not documented, its derivatives are designed to target key kinases in pathways such as those involved in cell cycle regulation and proliferation. A simplified representation of a generic kinase signaling pathway that could be targeted by inhibitors derived from this intermediate is shown below.

[Click to download full resolution via product page](#)

Targeting a kinase signaling pathway.

Safety and Handling

A comprehensive safety data sheet (SDS) for **5-Bromo-2-chloro-4-morpholinopyrimidine** is not widely available. However, based on the reactivity of similar halogenated heterocyclic compounds, it should be handled with appropriate precautions in a laboratory setting. It is

advisable to wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The compound should be used in a well-ventilated area or a fume hood.

Conclusion

5-Bromo-2-chloro-4-morpholinopyrimidine is a valuable chemical intermediate for the synthesis of complex heterocyclic compounds, particularly for applications in drug discovery. While detailed public data on its properties and synthesis is limited, its structural features suggest its utility as a versatile building block for creating libraries of compounds for biological screening. Further research and publication of experimental data would be beneficial to the scientific community to fully exploit the potential of this molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(5-bromo-2-chloropyrimidin-4-yl)morpholine [allbiopharm.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: 5-Bromo-2-chloro-4-morpholinopyrimidine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b157270#5-bromo-2-chloro-4-morpholinopyrimidine-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com